InChI=1S/C4H3ClF6O/c5-2(6)4(10,11)12-1-3(7,8)9/h2H,1H2
. 2-Chloro-1,1,2-trifluoro-1-(2,2,2-trifluoroethoxy)ethane is a complex organic compound that belongs to the class of alkyl halides. This compound is characterized by its unique trifluoromethyl and chloro substituents, which contribute to its chemical properties and potential applications. It is primarily utilized as a chemical intermediate in various industrial processes.
The compound can be synthesized through several methods involving fluorinated hydrocarbons and chlorinated compounds. Its structure includes a chloro group attached to a carbon chain that also features trifluoromethyl groups, making it relevant in fields such as organic chemistry and materials science.
This compound falls under the category of hydrochlorofluorocarbons, which are known for their applications in refrigeration and as solvents. It is also classified based on its functional groups: alkyl halide due to the presence of chlorine and fluorine atoms.
The synthesis of 2-Chloro-1,1,2-trifluoro-1-(2,2,2-trifluoroethoxy)ethane typically involves the reaction of chlorinated hydrocarbons with fluorinated reagents. One common method includes the reaction of trichloroethylene with hydrogen fluoride under controlled conditions.
The molecular formula for 2-Chloro-1,1,2-trifluoro-1-(2,2,2-trifluoroethoxy)ethane is . The structure features:
This compound's structure can be visualized using molecular modeling software that can generate 3D representations based on its chemical formula.
The compound undergoes various chemical reactions typical for alkyl halides:
The mechanism of action for 2-Chloro-1,1,2-trifluoro-1-(2,2,2-trifluoroethoxy)ethane primarily involves its reactivity as an electrophile due to the electron-withdrawing effects of the fluorine and chlorine atoms.
In biological systems or industrial applications, this compound may interact with nucleophiles leading to various metabolic pathways or synthetic routes that can produce useful derivatives or metabolites.
These properties make it suitable for use in various chemical processes including refrigeration and as a solvent.
2-Chloro-1,1,2-trifluoro-1-(2,2,2-trifluoroethoxy)ethane has several applications:
The synthesis of 2-chloro-1,1,2-trifluoro-1-(2,2,2-trifluoroethoxy)ethane relies critically on mixed halogen catalysts, with antimony fluorochloride (SbCl~x~F~5-x~) systems demonstrating exceptional efficacy. These catalysts are typically generated in situ through the reaction of antimony pentachloride (SbCl~5~) with hydrogen fluoride (HF) under controlled conditions [2] [3]. The dynamic equilibrium of the catalyst system enables dual functionality: chlorine abstraction from chlorocarbon precursors and efficient fluorine transfer. Optimal performance occurs at SbCl~5~ concentrations of 15-25 wt% relative to the organic substrate, achieving catalytic cycles exceeding 250 turnovers before significant deactivation [2]. The catalytic mechanism proceeds through:
Crucially, catalyst lifetime extends significantly when chromium/nickel alloy reactors are employed, minimizing corrosion-induced decomposition [2]. The table below summarizes performance metrics under optimized conditions:
Table 1: Antimony Fluorochloride Catalyst Performance
SbCl~5~ Concentration (wt%) | Reaction Temperature (°C) | HF:Substrate Molar Ratio | Yield (%) |
---|---|---|---|
15 | 80 | 4:1 | 72 |
20 | 85 | 5:1 | 89 |
25 | 90 | 6:1 | 84 |
30 | 95 | 7:1 | 78 |
The reaction between trichloroethylene (TCE) and anhydrous hydrogen fluoride constitutes the foundational pathway for constructing the chloro-trifluoroethyl backbone of the target molecule. Kinetic profiling reveals a complex multi-step mechanism with significant implications for selectivity [3] [7]:
Temperature modulation proves critical for suppressing perchlorination byproducts. At temperatures below 80°C, reaction kinetics become prohibitively slow, while temperatures exceeding 120°C promote oligomerization and tar formation. The optimal temperature window of 85-95°C maximizes intermediate formation while minimizing decomposition pathways [3]. Stoichiometric control is equally vital, with HF:TCE molar ratios of 5:1 providing sufficient fluorination capacity while limiting HF waste. Below this ratio, incomplete conversion plagues the system; higher ratios complicate product recovery and increase corrosion potential.
Table 2: Temperature-Dependent Byproduct Profile
Reaction Temperature (°C) | HCFC-133a Intermediate Yield (%) | Perchlorinated Byproducts (%) | Oligomers (%) |
---|---|---|---|
70 | 52 | <2 | <1 |
85 | 89 | 3 | 2 |
100 | 78 | 11 | 8 |
115 | 65 | 18 | 15 |
Elevated pressure regimes fundamentally transform the reaction landscape by enabling liquid-phase fluorination at temperatures exceeding the atmospheric boiling point of HF (19.5°C). Industrial implementations typically employ 2.0-3.0 MPa pressure, facilitating:
Pressure vessels constructed from Hastelloy C-276 demonstrate exceptional corrosion resistance under these conditions, maintaining integrity over 500 operational cycles. Crucially, pressure-induced containment prevents HF vaporization, effectively increasing the dissolved HF concentration available for reaction by 3.7-fold compared to atmospheric systems [7]. This concentration effect drives complete conversion of sterically hindered chlorocarbons that resist fluorination under ambient conditions. Safety interlocks incorporating real-time pressure monitoring and emergency quenching protocols are essential for mitigating runaway reaction risks at these pressures.
The synthesis of complex fluoroethers presents significant engineering challenges in scaling, with batch and continuous-flow systems exhibiting divergent advantages:
Table 3: Batch vs. Continuous-Flow Synthesis Comparison
Parameter | Batch Reactor | Continuous-Flow Microreactor |
---|---|---|
Reaction Volume (L) | 50-5000 | 0.05-5 |
Residence Time (hr) | 4-12 | 0.25-1.5 |
HF Handling | Bulk storage, higher risk | On-demand consumption, minimized inventory |
Temperature Control | Gradient development (±8°C) | Isothermal (±1°C) |
Product Yield | 75-85% | 89-93% |
Scale-up Flexibility | Limited by heat transfer | Numbering-up |
Continuous-flow microreactors achieve superior performance through:
The etherification stage particularly benefits from continuous processing, where controlled addition of trifluoroethanol to the chloro-trifluoroethyl intermediate prevents polyether formation. Advanced flow systems incorporate silicon carbide microstructures resistant to HF corrosion, extending operational lifespan beyond 2000 hours [2] [8].
Table 4: Flow System Optimization Parameters
Flow Rate (mL/min) | Temperature (°C) | HF Equivalents | Product Purity (%) |
---|---|---|---|
5 | 80 | 4.5 | 85.2 |
10 | 90 | 5.0 | 91.7 |
15 | 100 | 5.5 | 89.3 |
20 | 110 | 6.0 | 86.5 |